molecular formula C11H16N2O B13458652 Trans-4-(pyridin-4-yloxy)cyclohexanamine CAS No. 1266328-43-1

Trans-4-(pyridin-4-yloxy)cyclohexanamine

Katalognummer: B13458652
CAS-Nummer: 1266328-43-1
Molekulargewicht: 192.26 g/mol
InChI-Schlüssel: KOPZKNIPFUAFAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-4-(pyridin-4-yloxy)cyclohexanamine is an organic compound with the molecular formula C11H16N2O It features a cyclohexane ring substituted with an amine group and a pyridin-4-yloxy group in a trans configuration

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-(pyridin-4-yloxy)cyclohexanamine typically involves the reaction of 4-pyridinol with trans-4-chlorocyclohexanamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Trans-4-(pyridin-4-yloxy)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclohexane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine or cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Trans-4-(pyridin-4-yloxy)cyclohexanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of trans-4-(pyridin-4-yloxy)cyclohexanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pyridine ring can participate in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trans-4-(2-methoxyethoxy)cyclohexanamine: Similar structure but with a methoxyethoxy group instead of a pyridin-4-yloxy group.

    Trans-4-methylcyclohexylamine: Similar cyclohexane ring but with a methyl group instead of a pyridin-4-yloxy group.

Uniqueness

Trans-4-(pyridin-4-yloxy)cyclohexanamine is unique due to the presence of the pyridin-4-yloxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Eigenschaften

CAS-Nummer

1266328-43-1

Molekularformel

C11H16N2O

Molekulargewicht

192.26 g/mol

IUPAC-Name

4-pyridin-4-yloxycyclohexan-1-amine

InChI

InChI=1S/C11H16N2O/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h5-10H,1-4,12H2

InChI-Schlüssel

KOPZKNIPFUAFAM-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1N)OC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.